molecular formula C18H19N5O B4851946 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4851946
M. Wt: 321.4 g/mol
InChI Key: YFBOFCVIKACRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AMPTA belongs to the class of compounds known as triazoles, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of cholesterol. Specifically, 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that plays a key role in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the inhibition of fungal growth, and the inhibition of tumor cell proliferation. In addition, 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antiviral activity against a range of viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, including the development of more effective synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of hypercholesterolemia, and the exploration of its antifungal, antitumor, and antiviral properties. In addition, further research is needed to fully understand the mechanism of action of 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide and to determine its potential toxicity at different concentrations.

Scientific Research Applications

5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biological activities, including antifungal, antitumor, and antiviral properties. In addition, 5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, making it a potential therapeutic agent for the treatment of hypercholesterolemia.

properties

IUPAC Name

5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-13-9-7-8-12(2)15(13)20-18(24)16-17(19)23(22-21-16)14-10-5-4-6-11-14/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBOFCVIKACRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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